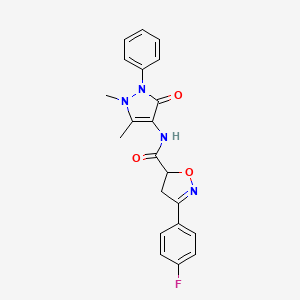
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMG, is a chemical compound that has been extensively studied for its potential therapeutic properties. DMG is a derivative of the amino acid glycine and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to work by enhancing the body's immune system and reducing oxidative stress. This compound has been shown to increase the production of T-cells and natural killer cells, which are important components of the immune system. It also acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase energy levels, improve athletic performance, and enhance cognitive function. This compound has also been shown to reduce the risk of cardiovascular disease and improve liver function.
実験室実験の利点と制限
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. This compound is also stable under a wide range of conditions and has a long shelf life. However, this compound has some limitations for lab experiments. It can be expensive to produce in large quantities, and its effects can be difficult to measure in vivo.
将来の方向性
There are several future directions for N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is the potential use of this compound as an adjuvant therapy for cancer. This compound has been shown to enhance the immune system's ability to fight cancer cells, and it may be useful in combination with other cancer treatments. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Finally, there is interest in exploring the potential use of this compound in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to have immunomodulatory effects and may be useful in reducing inflammation associated with these diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to have immunomodulatory, antioxidant, and anti-inflammatory effects. This compound has been used in the treatment of a variety of medical conditions such as autism, cancer, and HIV. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, including its potential use as an adjuvant therapy for cancer, in the treatment of neurodegenerative diseases, and in the treatment of autoimmune diseases.
合成法
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized by reacting N-(2,3-dimethylphenyl)glycine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 190-192°C.
科学的研究の応用
N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic properties. It has been shown to have immunomodulatory, antioxidant, and anti-inflammatory effects. This compound has been used in the treatment of a variety of medical conditions such as autism, cancer, and HIV.
特性
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-5-4-6-10(9(8)2)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLUZWTIXOSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)




![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)


![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)